molecular formula C21H25ClN4O B11986951 2-(4-Benzyl-1-piperazinyl)-N'-(1-(4-chlorophenyl)ethylidene)acetohydrazide CAS No. 303107-57-5

2-(4-Benzyl-1-piperazinyl)-N'-(1-(4-chlorophenyl)ethylidene)acetohydrazide

Katalognummer: B11986951
CAS-Nummer: 303107-57-5
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: BMWYYDRXLYNYSD-HAVVHWLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzyl-1-piperazinyl)-N’-(1-(4-chlorophenyl)ethylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(1-(4-chlorophenyl)ethylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydrazide Formation: The next step involves the formation of the acetohydrazide by reacting the benzylated piperazine with acetic anhydride and hydrazine hydrate.

    Condensation Reaction: Finally, the compound is synthesized by condensing the acetohydrazide with 4-chloroacetophenone under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-N’-(1-(4-chlorophenyl)ethylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring or the benzyl group.

    Reduction: Reduced forms of the hydrazide or the chlorophenyl group.

    Substitution: Substituted derivatives at the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

2-(4-Benzyl-1-piperazinyl)-N’-(1-(4-chlorophenyl)ethylidene)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(1-(4-chlorophenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring and the benzyl group play crucial roles in binding to these targets, while the chlorophenyl group may enhance the compound’s affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Benzyl-1-piperazinyl)-3-(p-chlorophenyl)-3-phenyl-1-propanone
  • 4-(4-Methyl-1-piperazinyl)aniline

Uniqueness

2-(4-Benzyl-1-piperazinyl)-N’-(1-(4-chlorophenyl)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

303107-57-5

Molekularformel

C21H25ClN4O

Molekulargewicht

384.9 g/mol

IUPAC-Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4O/c1-17(19-7-9-20(22)10-8-19)23-24-21(27)16-26-13-11-25(12-14-26)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,24,27)/b23-17+

InChI-Schlüssel

BMWYYDRXLYNYSD-HAVVHWLPSA-N

Isomerische SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)Cl

Kanonische SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.